molecular formula C16H16O2 B8717358 o-Toluic acid, 3,5-dimethylphenyl ester CAS No. 62261-94-3

o-Toluic acid, 3,5-dimethylphenyl ester

Cat. No.: B8717358
CAS No.: 62261-94-3
M. Wt: 240.30 g/mol
InChI Key: KQHWCEXXLBPFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-Toluic acid, 3,5-dimethylphenyl ester is an aromatic ester derived from o-toluic acid (2-methylbenzoic acid) and 3,5-dimethylphenol. Its molecular formula is C₁₆H₁₆O₂, with a molecular weight of 240.30 g/mol . Key identifiers include CAS numbers 42-729-6 and 58-909-9 . Structurally, the compound features a methyl group at the ortho position (2-position) on the benzoic acid moiety and a 3,5-dimethylphenyl ester group (Figure 1).

Properties

CAS No.

62261-94-3

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(3,5-dimethylphenyl) 2-methylbenzoate

InChI

InChI=1S/C16H16O2/c1-11-8-12(2)10-14(9-11)18-16(17)15-7-5-4-6-13(15)3/h4-10H,1-3H3

InChI Key

KQHWCEXXLBPFQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC(=CC(=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • The ortho isomer’s steric hindrance may reduce crystallinity compared to para and meta isomers, as seen in analogous amide derivatives .

Esters with Varied Substituents

Substituent modifications on the phenyl ester group alter electronic and steric properties:

Compound Molecular Formula Substituents Key Properties/Applications
This compound C₁₆H₁₆O₂ 3,5-dimethylphenyl Higher lipophilicity due to methyl groups
o-Toluic acid, 3,5-difluorophenyl ester C₁₅H₁₂F₂O₂ 3,5-difluorophenyl Enhanced electronegativity; potential reactivity in cross-coupling reactions
Phthalic acid, 3,4-dimethylphenyl 3,5-dimethylphenyl ester C₂₄H₂₂O₄ 3,4- and 3,5-dimethylphenyl Found in coal extracts; higher molecular weight (374.43 g/mol) impacts solubility

Key Findings :

  • Bulkier substituents (e.g., 3,4-dimethylphenyl) reduce volatility, as observed in gas chromatography retention times .

Functional Group Analogues

Replacing the ester group with other functionalities modulates biological and chemical behavior:

Compound Functional Group Molecular Formula Key Features
This compound Ester C₁₆H₁₆O₂ Hydrolytically labile; moderate stability in acidic conditions
Ethyl 3-[(3,5-dimethylphenyl)aminocarbonyl]propanoate Amide C₁₆H₂₂N₂O₃ Hydrogen bonding (N–H···O) enhances crystallinity; used in pharmaceutical intermediates
N-Methylcarbamic acid 3,5-dimethylphenyl ester (XMC) Carbamate C₁₀H₁₃NO₂ Greater hydrolytic stability; insecticidal applications

Key Findings :

  • Amides exhibit higher melting points due to intermolecular hydrogen bonding, whereas esters are more prone to hydrolysis .
  • Carbamates, with their nitrogen linkage, often display enhanced bioactivity and resistance to enzymatic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.